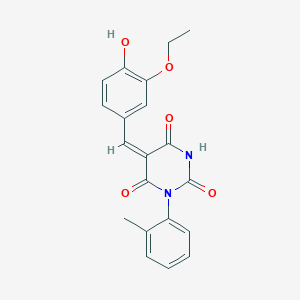
1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. It may also interact with ion channels and receptors in the brain to modulate neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to its potential use as an antidepressant and antipsychotic agent. It has also been shown to inhibit the release of glutamate, a neurotransmitter involved in pain sensation, suggesting its potential use as an analgesic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its broad range of biological activities, making it a potential candidate for the development of novel drugs for various diseases. However, its complex mechanism of action and potential side effects may pose challenges in its development and use in clinical settings. Additionally, its high cost and limited availability may limit its use in laboratory experiments.
Orientations Futures
There are several future directions for the study of 1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One potential direction is the development of novel drugs based on its structure and biological activities for the treatment of various diseases, including depression, anxiety, and pain. Another potential direction is the study of its mechanism of action and potential side effects to better understand its potential therapeutic uses and limitations. Additionally, further studies are needed to investigate its potential use as a research tool in neuroscience and pharmacology.
In conclusion, 1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a promising chemical compound with potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its broad range of biological activities, complex mechanism of action, and potential side effects pose challenges in its development and use in clinical settings. However, further studies are needed to fully understand its potential therapeutic uses and limitations.
Méthodes De Synthèse
1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized by reacting piperazine with 3-phenylacrylonitrile and benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism to yield the desired product in good yield and purity.
Applications De Recherche Scientifique
1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit a broad range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antipsychotic effects.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-3-8-20(9-4-1)12-7-14-22-16-18-23(19-17-22)15-13-21-10-5-2-6-11-21/h1-12H,13-19H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTQRXCHAVUXGV-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916786.png)
![3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916794.png)
![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5916795.png)




![N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5916837.png)
![N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5916843.png)
![4-methyl-N'-[(4-methylphenyl)(phenyl)methylene]benzenesulfonohydrazide](/img/structure/B5916844.png)
![1-(3-chlorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5916855.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(2-methoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5916865.png)
![N'-[1-(4-biphenylyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5916873.png)
